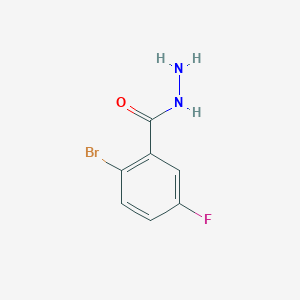

2-Bromo-5-fluorobenzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

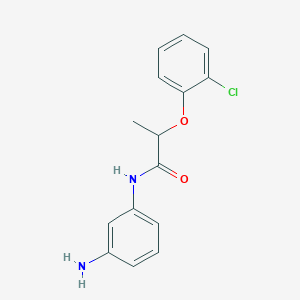

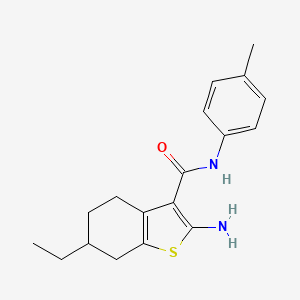

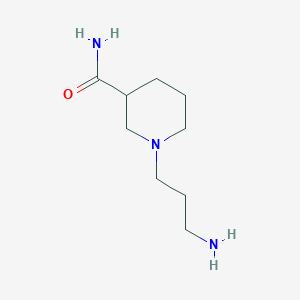

2-Bromo-5-fluorobenzohydrazide is an organic compound with the molecular formula C7H6BrFN2O . It is used as an intermediate in pharmaceutical and organic synthesis .

Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) . This indicates the presence of bromine, fluorine, nitrogen, and oxygen atoms in the compound. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 233.04 . It is a powder that should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The synthesis and crystallization of a new hydrazone derivative, N′-(5-bromo-2-hydroxybenzylidene)-2-fluorobenzohydrazide (BFBH), yielded unsolvated and monohydrate forms, characterized by elemental analysis, IR spectra, ^1HNMR spectra, and X-ray single crystal structural determination (Xue, Han, Zhao, & Feng, 2011).

Applications in Drug Discovery

- Novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives were synthesized and showed potential antimicrobial activity (Babu, Srinivasulu, & Kotakadi, 2015).

- New benzothiazole acylhydrazones were synthesized as anticancer agents, highlighting the potential of benzothiazole derivatives in medicinal chemistry (Osmaniye, Levent, Karaduman, Ilgın, Özkay, & Kaplancıklı, 2018).

Catalysis and Synthesis Methods

- A regioselective intramolecular arylthiolation method was developed using Cu(I) and Pd(II) catalysts for the formation of 2-aminobenzothiazoles from 2-halothioureas, showcasing advanced synthesis techniques (Sahoo, Banerjee, Chakraborty, & Patel, 2012).

Mecanismo De Acción

Target of Action

It is known that hydrazone derivatives, to which this compound belongs, have been shown to exhibit interesting biological activities such as antibacterial, antifungal, and antitumor effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

Based on its structural similarity to other hydrazone derivatives, it is likely that it interacts with its targets through the formation of hydrogen bonds and other non-covalent interactions .

Result of Action

Based on the known biological activities of hydrazone derivatives, it can be inferred that this compound may have potential antibacterial, antifungal, and antitumor effects .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

2-Bromo-5-fluorobenzohydrazide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as hydrolases and oxidoreductases. The nature of these interactions often involves the inhibition of enzyme activity, which can lead to alterations in metabolic pathways. For instance, this compound can bind to the active site of hydrolases, preventing the substrate from accessing the enzyme and thereby inhibiting its catalytic function . Additionally, it may interact with proteins involved in signal transduction, potentially affecting cellular communication and response mechanisms.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death . It also affects cellular metabolism by inhibiting key metabolic enzymes, resulting in changes in the levels of metabolites and overall metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding interaction with biomolecules, such as enzymes and proteins. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . For instance, this compound may inhibit oxidoreductases by binding to their active sites, thereby preventing the reduction-oxidation reactions essential for cellular respiration. Additionally, this compound can influence gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes. These temporal effects highlight the importance of considering the duration of exposure when evaluating the compound’s impact on cellular function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, toxic effects can be observed, including cellular damage and organ dysfunction. Threshold effects have been noted, where a certain dosage level must be reached before significant biochemical and physiological changes occur. These findings underscore the importance of dosage optimization in experimental settings to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s bioavailability and overall activity. Additionally, this compound can influence metabolic flux by inhibiting key enzymes in glycolysis and the citric acid cycle, resulting in altered levels of metabolic intermediates.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in certain organelles, such as the mitochondria, where it exerts its biochemical effects. The distribution pattern of this compound is influenced by its chemical properties, including its hydrophobicity and molecular size, which determine its ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in the cytoplasm and mitochondria, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct this compound to specific cellular compartments, enhancing its efficacy in modulating biochemical pathways. The localization within mitochondria, in particular, suggests a role in affecting mitochondrial function and energy metabolism.

Propiedades

IUPAC Name |

2-bromo-5-fluorobenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFN2O/c8-6-2-1-4(9)3-5(6)7(12)11-10/h1-3H,10H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHIUBDBCVUFLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)NN)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588626 |

Source

|

| Record name | 2-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

928327-82-6 |

Source

|

| Record name | 2-Bromo-5-fluorobenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(4-bromophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1341478.png)

![4-cyano-5-[(cyanoacetyl)amino]-N,N,3-trimethylthiophene-2-carboxamide](/img/structure/B1341479.png)

![2-[(3,4-Dichlorobenzyl)thio]acetohydrazide](/img/structure/B1341484.png)

![3-(2,2-Dimethylpropyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1341506.png)